molecular formula C16H12Cl2N2O2S2 B3037935 3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 672951-40-5

3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Cat. No. B3037935
CAS RN: 672951-40-5
M. Wt: 399.3 g/mol
InChI Key: IUOAEZJUFDSFLB-UHFFFAOYSA-N
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Description

The compound “3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine” is a complex organic molecule. It contains a pyridine ring and a thiazole ring, both of which are common structures in many pharmaceutical drugs due to their ability to bind to various biological targets . The compound also contains a dichlorophenyl group and an ethylsulfonyl group, which could potentially enhance its reactivity or binding affinity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiazole ring, a dichlorophenyl group, and an ethylsulfonyl group . The exact 3D structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyridine and thiazole rings, as well as the electron-withdrawing dichlorophenyl and ethylsulfonyl groups . These groups could potentially participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure . For example, the presence of the polar sulfonyl group could potentially enhance its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential applications. For example, it could be studied for its potential use as a pharmaceutical drug, a catalyst, or a material in organic electronics .

properties

IUPAC Name

4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-2-24(21,22)13-6-5-11(14(17)15(13)18)12-9-23-16(20-12)10-4-3-7-19-8-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOAEZJUFDSFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

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